Ethyl 2-(2-((2-methoxyphenoxy)methyl)morpholino)acetate
Description
Ethyl 2-(2-((2-methoxyphenoxy)methyl)morpholino)acetate is a morpholine-derived acetamide ester featuring a 2-methoxyphenoxy substituent. The morpholino ring provides rigidity and hydrogen-bonding capacity, while the ester group enables further derivatization. The 2-methoxyphenoxy moiety likely influences electronic and steric properties, impacting reactivity and biological interactions .
Properties
CAS No. |
1706449-65-1 |
|---|---|
Molecular Formula |
C16H23NO5 |
Molecular Weight |
309.36 g/mol |
IUPAC Name |
ethyl 2-[2-[(2-methoxyphenoxy)methyl]morpholin-4-yl]acetate |
InChI |
InChI=1S/C16H23NO5/c1-3-20-16(18)11-17-8-9-21-13(10-17)12-22-15-7-5-4-6-14(15)19-2/h4-7,13H,3,8-12H2,1-2H3 |
InChI Key |
SNRDBZHWUANYJL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1CCOC(C1)COC2=CC=CC=C2OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-((2-methoxyphenoxy)methyl)morpholino)acetate typically involves the reaction of 2-methoxyphenol with ethyl bromoacetate in the presence of a base to form ethyl 2-(2-methoxyphenoxy)acetate. This intermediate is then reacted with morpholine under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-((2-methoxyphenoxy)methyl)morpholino)acetate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxyphenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(2-((2-methoxyphenoxy)methyl)morpholino)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-((2-methoxyphenoxy)methyl)morpholino)acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Positional Isomers: 2- vs. 4-Methoxyphenoxy Derivatives
Halogen-Substituted Analogs
- Ethyl 2-(2-((2-chlorophenoxy)methyl)morpholino)acetate Key Difference: Chloro substituent replaces methoxy at the ortho position. Impact:
- Electron-Withdrawing Effect : Chloro groups increase electrophilicity, altering reactivity in nucleophilic substitutions.
- Stability : Halogenation may enhance metabolic stability but could introduce toxicity concerns .
Fluorinated and Multifunctional Derivatives
- Ethyl 2-(2-(2,3-difluoro-4-(2-morpholinoethoxy)benzyl)-1-methylhydrazinyl)-2-methylpropanoate Key Difference: Fluorine substituents and extended ether chains. Impact:
- Bioavailability : Fluorine improves membrane permeability and pharmacokinetics.
- Synthetic Complexity : Additional steps required for introducing fluorine and hydrazine groups, as seen in .
Physicochemical and Pharmacological Properties
Stability and Degradation
- Ortho-Methoxy Group: highlights that ortho-substituted phenoxy compounds (e.g., carvedilol derivatives) undergo oxidative degradation, forming pharmacopoeial impurities. This suggests the target compound may require stabilization strategies.
- Comparative Degradation Rates :
- Ortho-Methoxy : Higher susceptibility to oxidation due to steric strain.
- Para-Methoxy : More stable, with slower degradation .
Biological Activity
Ethyl 2-(2-((2-methoxyphenoxy)methyl)morpholino)acetate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of neurological disorders. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following structural features:
- Morpholine Ring : A six-membered heterocyclic structure containing one nitrogen atom.
- Methoxyphenoxy Moiety : Enhances lipophilicity, potentially affecting biological activity and solubility.
- Ethyl Acetate Group : Contributes to its ester properties.
The molecular formula is with a molecular weight of 309.36 g/mol. The presence of the methoxy group at the ortho position relative to the ether linkage may influence its pharmacokinetic properties and receptor selectivity compared to other similar compounds .
Research indicates that this compound may act as a monoamine oxidase inhibitor (MAOI), affecting neurotransmitter levels such as serotonin and norepinephrine. This mechanism is significant for its potential applications in treating depression and anxiety disorders .
Antimicrobial Properties
This compound has been investigated for antimicrobial activity. Similar compounds have shown effectiveness against various bacterial strains, suggesting this compound may possess comparable properties .
Neuropharmacological Effects
Compounds with morpholine structures have been studied for their psychotropic effects, indicating potential as antidepressants or anxiolytics. The unique substitution pattern on the morpholine ring may enhance selectivity for specific neurotransmitter systems .
Structure-Activity Relationship (SAR)
The SAR studies reveal that:
- Methoxy Substituents : Influence lipophilicity and receptor binding affinity.
- Morpholine Derivatives : Show varying degrees of biological activity depending on the substituents on the morpholine ring .
Case Studies
- Antidepressant Activity : A study demonstrated that derivatives of morpholine, including those structurally related to this compound, exhibited significant antidepressant-like effects in animal models. The efficacy was attributed to increased serotonin levels in the brain .
- Antimicrobial Testing : In vitro assays indicated that compounds similar to this compound showed bacteriostatic effects against Mycobacterium tuberculosis. This suggests a potential role in developing new antimicrobial agents .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Ethyl 2-(4-allyl-2-methoxyphenoxy)acetate | Allyl group on phenol | Antimicrobial, MAO inhibition |
| Ethyl (2-methylphenoxy)acetate | Methyl substitution on phenol | Mild antimicrobial activity |
| 4-allyl-2-methoxyphenyl acetate | Different ester linkage | Neuropharmacological effects |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
